molecular formula C9H18N2O B1218489 N-(3-(Dimethylamino)propyl)methacrylamide CAS No. 5205-93-6

N-(3-(Dimethylamino)propyl)methacrylamide

Cat. No.: B1218489
CAS No.: 5205-93-6
M. Wt: 170.25 g/mol
InChI Key: GDFCSMCGLZFNFY-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a tertiary amine-containing methacrylamide derivative with the molecular formula C₉H₁₈N₂O. Its structure features a methacrylamide backbone substituted with a dimethylamino-propyl group, conferring both hydrophilic and pH-responsive properties. DMAPMA is commercially available and widely utilized in polymer science due to its biocompatibility, cationic nature, and ability to participate in controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation Chain Transfer) .

Key applications include:

  • Drug Delivery: DMAPMA-based copolymers form thermoresponsive micelles and hydrogels for controlled drug release .
  • Gene Delivery: Cationic DMAPMA polymers complex with nucleic acids (e.g., siRNA, pDNA) via electrostatic interactions, demonstrating low cytotoxicity compared to traditional polyethylenimine (PEI) .
  • Bacterial Capture: DMAPMA-functionalized materials exhibit enhanced electrostatic binding to Gram-negative bacteria .
  • Molecular Imprinting: DMAPMA serves as a functional monomer for protein recognition in stimuli-responsive hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Dimethylamino)propyl)methacrylamide is typically synthesized by reacting methacryloyl chloride with N,N-dimethylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Properties

DMAPMA exhibits unique biochemical properties that facilitate its use in various applications. Its structure allows it to interact with nucleic acids through electrostatic interactions due to the positively charged dimethylamino group. This interaction is crucial for applications involving gene delivery and drug formulation.

Drug Delivery Systems

Overview
DMAPMA is extensively used in the development of drug delivery systems. Its ability to form hydrogels makes it suitable for controlled release applications.

Case Study : A study demonstrated that copolymers containing DMAPMA effectively released 5-aminosalicylic acid under simulated gastric conditions, indicating its potential for gastrointestinal therapies. The hydrogels created from DMAPMA showed improved mechanical properties when specific surfactants were incorporated, enhancing their applicability as drug carriers.

Table 1: Summary of Drug Delivery Applications

Application TypeDescriptionKey Findings
Gastrointestinal TherapyControlled release of 5-aminosalicylic acidEffective release under simulated gastric conditions
Hydrogel FormulationEnhanced stability and bioavailability of drugsImproved mechanical properties with surfactants
pH-Responsive SystemsRelease control based on environmental pHSwelling and shrinking behavior observed

Gene Delivery Applications

Overview
In gene delivery, DMAPMA serves as a cationic monomer that forms vectors capable of complexing with nucleic acids. This property is essential for enhancing the efficiency of intracellular delivery.

Case Study : Research indicates that polymers derived from DMAPMA significantly enhance gene expression by improving the uptake of genetic material into target cells. The electrostatic interactions between DMAPMA and nucleic acids facilitate this process, making it a promising candidate for gene therapy applications.

Biomedical Engineering

Overview
DMAPMA is utilized in biomedical engineering for creating biocompatible coatings and adhesives. Its hydrophilicity contributes to reduced toxicity and improved compatibility with biological tissues.

Applications :

  • Coatings for Medical Devices : Enhances biocompatibility and reduces thrombogenicity.
  • Adhesives in Tissue Engineering : Provides strong adhesion while maintaining flexibility.

3D Printing

Overview
In the realm of additive manufacturing, DMAPMA is employed in the formulation of inks for 3D printing applications, particularly those involving iron oxide nanoparticles. These inks can be utilized for printing magnetic devices and MRI contrast agents.

Table 2: Comparison with Similar Compounds

Compound NameUnique Features
N-(3-Aminopropyl)methacrylamideLacks pH responsiveness
2-(Dimethylamino)ethyl methacrylateLess hydrophilic than DMAPMA
N-(3-(Dimethylamino)propyl)methacrylamide Highly pH-responsive; excellent biocompatibility

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)methacrylamide involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the resulting polymers to swell or shrink in response to pH changes. This property is particularly useful in drug delivery systems where the release of the drug can be controlled by the pH of the environment .

Comparison with Similar Compounds

Structural Analogs: Alkylamino Methacrylamides

N-[3-(Diethylamino)propyl]methacrylamide (DEAPMA)

  • Structural Difference: DEAPMA replaces dimethylamino with diethylamino groups.
  • Impact on Properties :
    • Solubility : DEAPMA’s longer alkyl chains reduce hydrophilicity compared to DMAPMA, affecting aqueous solubility .
    • Thermoresponsiveness : Poly(DEAPMA) exhibits a lower cloud point temperature (LCST) than poly(DMAPMA) due to increased hydrophobicity.
Property DMAPMA DEAPMA
Substituent Dimethylamino Diethylamino
Hydrophilicity Higher Lower
LCST (in water) Not thermosensitive alone ~25–30°C

N-(3-(9H-Carbazol-9-yl)propyl)methacrylamide (CaPMA)

  • Structural Difference: Carbazole replaces dimethylamino, introducing π-conjugation.
  • Impact on Properties :
    • Electronic Properties : CaPMA enables charge transport in memory devices, unlike DMAPMA .
    • Applications : Used in resistive memory devices, whereas DMAPMA is favored in biomedical fields.

Functional Analogs: Thermo- and pH-Responsive Monomers

N-Isopropylacrylamide (NIPAM)

  • Thermoresponsiveness: NIPAM is a classic thermosensitive monomer (LCST ~32°C).
  • Comparison with DMAPMA :
    • DMAPMA lacks inherent thermosensitivity but raises LCST when copolymerized with NIPAM. For example, p(NIPAM-co-DMAPMA) micelles show tunable LCST (30–40°C) depending on DMAPMA content .
    • DMAPMA introduces pH responsiveness (pKa ~7.5) via its tertiary amine, enabling dual stimuli-responsive behavior .

Methacrylic Acid (MAA)

  • pH Responsiveness : MAA (pKa ~4.5) provides anionic charge in neutral/basic conditions.
  • Comparison with DMAPMA :
    • DMAPMA’s cationic charge (pH <7.5) complements MAA’s anionic behavior in polyampholyte systems. Copolymers of DMAPMA and MAA exhibit pH-dependent swelling for drug delivery .

Application-Specific Analogs

Polyethylenimine (PEI)

  • Gene Delivery : PEI is a gold-standard cationic polymer for nucleic acid delivery but suffers from high cytotoxicity.
  • Comparison with DMAPMA :
    • DMAPMA-based copolymers (e.g., with oligo(ethylene glycol)) show comparable transfection efficiency to PEI but with 30–50% lower cytotoxicity .
    • DMAPMA’s controlled polymerization (via RAFT) enables precise molecular weight tuning, improving biocompatibility .

Acrylic Acid (AA)

  • Hydrogel Formation : AA is commonly used in superabsorbent hydrogels.
  • Comparison with DMAPMA: DMAPMA-based hydrogels (e.g., CS/PDMAPMA/PAA) exhibit pH-dependent swelling due to amine protonation, whereas AA-based hydrogels rely on carboxylate ionization . DMAPMA enhances mechanical strength in nanocomposite hydrogels when combined with nano-SiO₂ .

Key Research Findings

DMAPMA in Copolymer Systems

  • Critical Micelle Concentration (CMC) : Increasing DMAPMA content in poly(OPG8OEG8MA-co-DMAPMA) reduces CMC from 0.15 mg/mL (0% DMAPMA) to 0.05 mg/mL (20% DMAPMA), enhancing micelle stability .
  • Phase Separation Temperature : DMAPMA raises the LCST of thermoresponsive copolymers by 10–15°C per 5% molar increase, enabling precise thermal control .

Biocompatibility and Toxicity

  • In Vitro Cytotoxicity : DMAPMA homopolymers (Mn = 20 kDa) show >80% cell viability in HEK293 cells at 100 µg/mL, outperforming PEI (<50% viability) .

Biological Activity

N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA) is a cationic monomer that has garnered significant attention in the fields of biomedical engineering and drug delivery due to its unique biochemical properties and biological activities. This article reviews the biological activity of DMAPMA, focusing on its mechanisms of action, applications in drug and gene delivery, and relevant research findings.

DMAPMA is characterized by a methacrylamide functional group attached to a propyl chain that contains a dimethylamino group. Its molecular formula is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 174.25 g/mol. The presence of the dimethylamino group imparts cationic properties, allowing DMAPMA to interact electrostatically with negatively charged biomolecules such as DNA and cell membranes, which is crucial for its applications in gene delivery and antimicrobial activity.

The primary mechanism of action involves the polymerization of DMAPMA into hydrogels or copolymers, which can respond to environmental pH changes. This pH sensitivity allows for controlled drug release, making DMAPMA-based materials particularly useful in targeted therapies. For example, hydrogels formed from DMAPMA have been shown to swell or shrink in response to pH variations, facilitating the release of encapsulated drugs under specific physiological conditions .

Applications in Drug Delivery

DMAPMA has been extensively studied for its role in drug delivery systems. Its ability to form hydrogels enhances the stability and bioavailability of therapeutic agents. A notable study demonstrated that copolymers containing DMAPMA effectively released 5-aminosalicylic acid under simulated gastric conditions, highlighting its potential for gastrointestinal therapies. Additionally, research indicates that DMAPMA-based hydrogels exhibit improved mechanical properties when prepared using specific surfactants, enhancing their applicability as drug carriers .

Table 1: Summary of Drug Delivery Applications

Application AreaDescriptionKey Findings
Gastrointestinal TherapyControlled release of drugs like 5-aminosalicylic acidEffective under simulated gastric conditions
Antimicrobial AgentsHydrogel formulations showing antibacterial activityReduced activity against E. coli even without additives
pH-Responsive SystemsSwelling/shrinking behavior based on pHEnhanced drug release control

Gene Delivery Applications

In gene delivery applications, DMAPMA serves as a cationic monomer to develop vectors capable of complexing with nucleic acids. The electrostatic interactions between the positively charged DMAPMA and the negatively charged phosphate backbone of DNA facilitate efficient intracellular delivery. Studies have shown that polymers derived from DMAPMA can enhance gene expression significantly by improving the uptake of genetic material by target cells.

Case Study: Gene Delivery Efficiency

A study assessed the efficiency of DMAPMA-based vectors in delivering plasmid DNA to HeLa cells. The results indicated a marked increase in transfection efficiency compared to traditional methods, demonstrating the potential for DMAPMA in developing effective gene therapy strategies .

Cytotoxicity Studies

Cytotoxicity studies are crucial for evaluating the safety profile of DMAPMA-based materials. Research has indicated that homopolymers derived from DMAPMA exhibit varying levels of cytotoxic effects on different cell lines, including HeLa cells. The MTT assay results showed that while some formulations were cytotoxic at higher concentrations, they remained within acceptable limits for therapeutic applications at lower doses .

Q & A

Basic Research Questions

Q. What role does DMAPMA play in gene delivery systems, and how do polymer properties influence transfection efficiency?

DMAPMA is a cationic monomer used to synthesize polymers that electrostatically complex with nucleic acids (e.g., pDNA, siRNA). Its tertiary amine groups enable pH-responsive behavior, enhancing endosomal escape via the proton sponge effect. Key factors affecting transfection efficiency include:

  • Molecular weight : Higher molecular weight polymers (>20 kDa) improve polyplex stability but may reduce cellular uptake .
  • Charge density : Optimal N/P (amine-to-phosphate) ratios balance complexation strength and cytotoxicity .
  • Cell type : Epithelial cells often show higher uptake than fibroblasts due to differences in membrane composition . Methodologically, researchers use RAFT polymerization to control polymer architecture and incorporate functional blocks (e.g., galactose residues for targeted delivery) .

Q. How can DMAPMA be utilized to design temperature- and pH-responsive polymers?

DMAPMA’s tertiary amines protonate under acidic conditions, enabling pH-dependent solubility. For thermoresponsive systems, it is copolymerized with monomers like N-isopropylacrylamide (NIPAM) , which exhibit lower critical solution temperature (LCST) behavior. Key steps:

  • RAFT copolymerization : Adjust DMAPMA:NIPAM ratios to tune LCST (e.g., 10% DMAPMA increases LCST by ~5°C) .
  • Characterization : Use turbidimetry to measure cloud points and DSC to analyze phase transitions .
  • Applications : Responsive hydrogels for drug release or protein imprinting .

Q. What safety precautions are critical when handling DMAPMA in the lab?

DMAPMA is a viscous liquid (density: 0.94 g/mL at 25°C) stabilized with MEHQ (650 ppm) to prevent polymerization. Key precautions:

  • Store under inert gas (e.g., N₂) at 2–8°C .
  • Use PPE (gloves, goggles) to avoid eye/skin contact (Eye Dam. hazard) .
  • Monitor pH during reactions to prevent unintended protonation or aggregation .

Advanced Research Questions

Q. How can DMAPMA-based polymer architectures be optimized for siRNA delivery with minimal cytotoxicity?

Advanced strategies include:

  • Block copolymers : DMAPMA-b-lactobionamidoethyl methacrylamide (LAEMA) improves biocompatibility and enhances cellular uptake via galactose receptors .
  • Statistical copolymers : Incorporating morpholine-based monomers (e.g., MPMA) balances charge density and reduces hemolysis (<10% at 1 mg/mL) .
  • Characterization : Gel electrophoresis assesses siRNA complexation efficiency, while flow cytometry quantifies cellular uptake .
  • Example : P(DMAPMA65-b-LAEMA15) achieves >80% EGFR knockdown in HeLa cells with <15% cytotoxicity .

Q. What methodologies enable the creation of DMAPMA-based molecularly imprinted polymers (MIPs) for protein recognition?

DMAPMA’s cationic charge facilitates electrostatic interactions with negatively charged proteins (e.g., bovine serum albumin, BSA). Steps include:

  • Template assembly : Mix DMAPMA and BSA in neutral buffer to form pre-polymerization complexes .
  • Cross-linking : Use NIPAM and MBA (N,N′-methylenebisacrylamide) to form a thermoresponsive hydrogel network .
  • Template removal : Wash with 500 mM NaCl to dissociate BSA without damaging the imprinted cavities .
  • Binding analysis : Scatchard plots determine association constants (Kₐ = 9.6 × 10⁴ L/mol for BSA) .

Q. How do primary vs. tertiary amines in DMAPMA copolymers influence antimicrobial activity?

DMAPMA’s tertiary amines can be copolymerized with primary amines (e.g., APMA) to mimic antimicrobial peptides. Key findings:

  • Primary amines : Dominate bactericidal activity (e.g., 50% APMA copolymers achieve MIC = 32 µg/mL against E. coli) via membrane disruption .
  • Tertiary amines : Enhance solubility at physiological pH but reduce potency .
  • Evaluation : Time-kill assays and LIVE/DEAD staining quantify bactericidal efficiency, while hemolysis assays (>90% cell viability at 100 µg/mL) confirm selectivity .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFCSMCGLZFNFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64080-86-0
Record name Poly[N-[3-(dimethylamino)propyl]methacrylamide]
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DSSTOX Substance ID

DTXSID7040154
Record name N-(3-Dimethylaminopropyl)methacrylamide
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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CAS No.

5205-93-6, 67296-21-3
Record name N-[3-(Dimethylamino)propyl]methacrylamide
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Record name N-(3-(Dimethylamino)propyl)methacrylamide
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Record name N-((Dimethylamino)propyl)methacrylamide
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Record name 2-Propenamide, N-[3-(dimethylamino)propyl]-2-methyl-
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Record name N-(3-Dimethylaminopropyl)methacrylamide
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Record name N-[3-(dimethylamino)propyl]methacrylamide
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Record name N-(3-(DIMETHYLAMINO)PROPYL)METHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

117.2 g (1.0 mole) of 2-methyl-3-methoxypropionamide are heated with 107.3 g (1.05 mole) of 3-dimethylaminopropylamine for 20 hours in a temperature range of 145°-175° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 122 g (0.72 mole=72% of the theoretical yield) of colorless oil having a Bp0.1 of 106°-110° C. are distilled off.
Quantity
117.2 g
Type
reactant
Reaction Step One
Quantity
107.3 g
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0 (± 1) mol
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1.5 g
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Synthesis routes and methods II

Procedure details

The polymerization of N-vinyl-2-pyrrolidone (VP), dimethylaminopropyl methacrylamide (DMAPMA), and m-TMI-ME carbamate-thiocarbamate (produced in Example 1) in 82:17:1 molar ratio involved the following steps: A 0.5-L, four-neck reaction kettle was equipped with a nitrogen purge, a condenser, a mechanical stirrer, and an oil bath. A monomer solution was prepared by dissolving 5.0 g of m-TMI-ME carbamate-thiocarbamate (from Example 1) in 76.0 g of N-vinyl-2-pyrrolidone and 19.0 g of DMAPMA. Then, 160.0 g of 2-propanol (IPA) was added to the reaction vessel, stirring was started, the vessel was purged with nitrogen and heated to 65° C. over the course of 1 hour. At t=0, 0.2 g of the initiator tert-butylperoxypivalate (Trigonox® 25-C75, Akzo Nobel) dissolved in 10.0 g of IPA were charged into the reaction kettle. Simultaneously, the monomer solution was fed to the kettle, and was completed in the course of 1 hour. At t=1 hour, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 1 hour. At t=2 hours, 0.2 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. At t=4 hours, 0.4 g of the initiator was dissolved in 10.0 g of IPA and added to the reaction kettle, which was held for 2 hours. Then, starting at t=6 hours, 0.1 g of the intiator dissolved in 1.0 g of IPA was added to the reactor and held for 1 hour. This step was repeated 6 times. Afterward, at t=12 hours, the solvent was exchanged with 200.0 g of deionized water, completed over 1 hour. Simultaneously, three redox system initiator solutions were prepared. Solution A contained 0.01 g of ferrous ammonium sulfate dissolved in 99.99 g of deionized water. Solution B contained 2.52 g of sodium metabisulfite dissolved in 36 g of deionized water. Solution C contained 3.78 g of tert-butyl hydroperoxide 70 (Brand name, manufacturer) dissolved in 18.0 g of deionized water. From t=13 to 24 hours, a charge of 12.0 g of Solution A was added over 10 seconds and then reaction conditions held for 10 minutes. Then, 6.42 g of Solution B were added over 10 seconds, and held for 10 minutes. Finally, 3.63 g of Solution C were added over 10 seconds. At t=24 hours the reaction was stopped and the contents of the kettle were discharged.
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Solution A
Quantity
12 g
Type
reactant
Reaction Step Two
[Compound]
Name
Solution B
Quantity
6.42 g
Type
reactant
Reaction Step Three
[Compound]
Name
Solution C
Quantity
3.63 g
Type
reactant
Reaction Step Four
Name
Quantity
36 g
Type
solvent
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dimethylaminopropyl methacrylamide
Quantity
0 (± 1) mol
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solvent
Reaction Step Eight
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0 (± 1) mol
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solvent
Reaction Step Eight
Quantity
160 g
Type
solvent
Reaction Step Nine
[Compound]
Name
0.5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
5 g
Type
reactant
Reaction Step Eleven
Name
carbamate thiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
76 g
Type
solvent
Reaction Step Eleven
Name
DMAPMA
Quantity
19 g
Type
solvent
Reaction Step Eleven
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
99.99 g
Type
solvent
Reaction Step Twelve
Quantity
0.01 g
Type
catalyst
Reaction Step Twelve
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
2.52 g
Type
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Name
Solution C
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Reaction Step Fifteen

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-(Dimethylamino)propyl)methacrylamide
N-(3-(Dimethylamino)propyl)methacrylamide
Reactant of Route 3
N-(3-(Dimethylamino)propyl)methacrylamide
Reactant of Route 4
N-(3-(Dimethylamino)propyl)methacrylamide
Reactant of Route 5
N-(3-(Dimethylamino)propyl)methacrylamide
Reactant of Route 6
N-(3-(Dimethylamino)propyl)methacrylamide

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